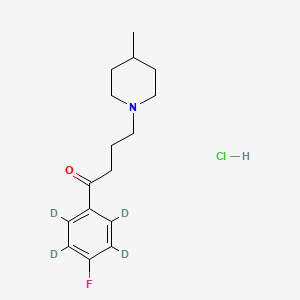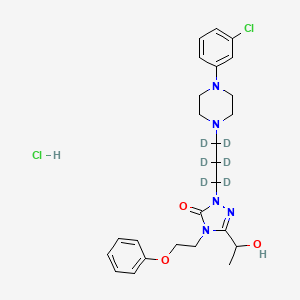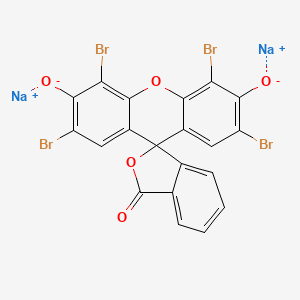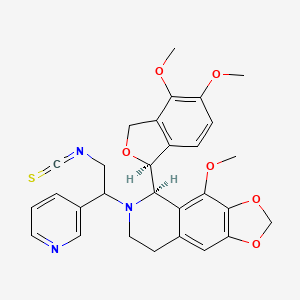
Anti-Trypanosoma cruzi agent-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-Trypanosoma cruzi agent-3 is a compound specifically designed to combat Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease. This disease is a significant public health concern, particularly in Latin America, where it affects millions of people. The compound has shown promising results in inhibiting the growth and proliferation of the parasite, making it a potential candidate for therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anti-Trypanosoma cruzi agent-3 typically involves the reaction of thiopyridones and pyridones with various electrophiles to produce 2-thio-3-cyanopyridines and 2-oxo-3-cyanopyridines . The reaction conditions often include the use of solvents like ethyl acetate and reagents such as sodium bicarbonate and brine for purification .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques like chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Anti-Trypanosoma cruzi agent-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, enhancing the compound’s activity.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of bases like sodium hydroxide or acids like hydrochloric acid.
Major Products: The major products formed from these reactions include various derivatives of the original compound, each with potentially enhanced anti-parasitic properties .
Scientific Research Applications
Anti-Trypanosoma cruzi agent-3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying Trypanosoma cruzi biology.
Medicine: Explored as a therapeutic agent for treating Chagas disease, with studies focusing on its efficacy, safety, and pharmacokinetics
Mechanism of Action
The mechanism of action of Anti-Trypanosoma cruzi agent-3 involves targeting specific molecular pathways within the Trypanosoma cruzi parasite. The compound interferes with the parasite’s ability to synthesize essential biomolecules, leading to its death. Key molecular targets include enzymes involved in the parasite’s metabolic pathways, such as those responsible for ergosterol biosynthesis .
Comparison with Similar Compounds
Anti-Trypanosoma cruzi agent-3 is unique in its structure and mechanism of action compared to other anti-parasitic agents. Similar compounds include:
Benznidazole: A nitroimidazole derivative used to treat Chagas disease.
Nifurtimox: Another nitroheterocyclic compound with anti-Trypanosoma activity.
Compared to these compounds, this compound offers a different mode of action and potentially improved efficacy and safety profile .
Properties
Molecular Formula |
C29H29N3O6S |
|---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
(5R)-5-[(1S)-4,5-dimethoxy-1,3-dihydro-2-benzofuran-1-yl]-6-(2-isothiocyanato-1-pyridin-3-ylethyl)-4-methoxy-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C29H29N3O6S/c1-33-22-7-6-19-20(26(22)34-2)14-36-27(19)25-24-17(11-23-28(29(24)35-3)38-16-37-23)8-10-32(25)21(13-31-15-39)18-5-4-9-30-12-18/h4-7,9,11-12,21,25,27H,8,10,13-14,16H2,1-3H3/t21?,25-,27+/m1/s1 |
InChI Key |
SDILXMMGAIISCW-WQWAHSDSSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=C1)[C@H](OC2)[C@H]3C4=C(C5=C(C=C4CCN3C(CN=C=S)C6=CN=CC=C6)OCO5)OC)OC |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2)C3C4=C(C5=C(C=C4CCN3C(CN=C=S)C6=CN=CC=C6)OCO5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


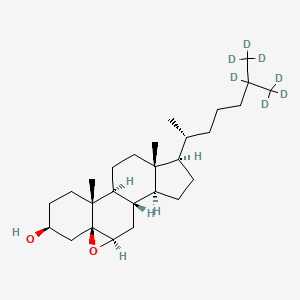
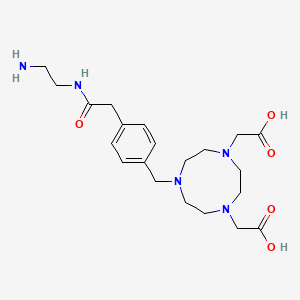
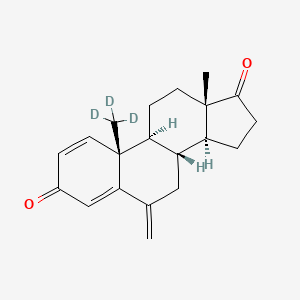
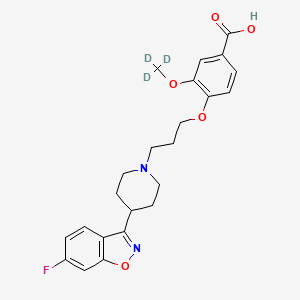

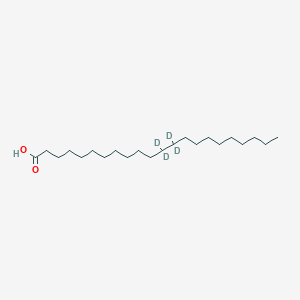
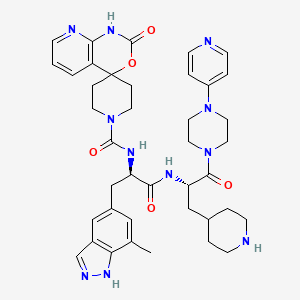
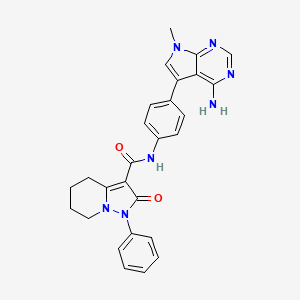

![(2S)-2-[[(4E,7S,10S,13S)-7-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-8,11-dioxo-2-oxa-9,12-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-13-carbonyl]amino]propanoic acid](/img/structure/B12417893.png)

